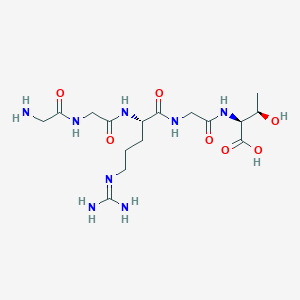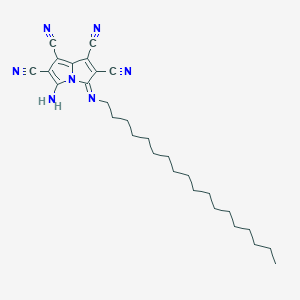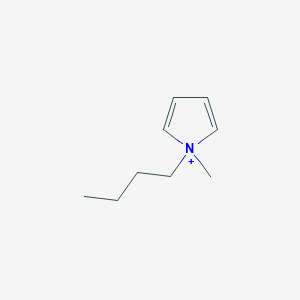![molecular formula C26H20O2 B14235758 (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol CAS No. 227471-72-9](/img/structure/B14235758.png)
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is a chemical compound known for its photochromic properties. It belongs to the family of naphthopyrans, which are compounds that exhibit reversible changes in color when exposed to light. This compound is of significant interest in various fields, including materials science, organic chemistry, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol typically involves the reaction of phenols with acetic anhydride and dimethyl sulfoxide under acidic conditions at low temperatures . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. For example, the use of C18H37N(CH3)3Cl as a catalyst has been reported to improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces alcohols .
Applications De Recherche Scientifique
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol involves the absorption of light, which induces a photochemical reaction leading to the formation of colored isomers. These isomers can revert to their original form in the absence of light, making the process reversible . The molecular targets and pathways involved include the electronic transition from the ground state to an excited state, followed by structural changes in the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Diphenyl-3H-benzo[f]chromene
- 3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran
Uniqueness
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is unique due to its specific photochromic properties, which are influenced by the presence of the naphtho[2,1-b]pyran structure. This structure allows for efficient light absorption and rapid color change, making it highly valuable in applications requiring quick and reversible photochromic responses .
Propriétés
Numéro CAS |
227471-72-9 |
|---|---|
Formule moléculaire |
C26H20O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(3,3-diphenylbenzo[f]chromen-5-yl)methanol |
InChI |
InChI=1S/C26H20O2/c27-18-20-17-19-9-7-8-14-23(19)24-15-16-26(28-25(20)24,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17,27H,18H2 |
Clé InChI |
AEXRAFHIQLDPDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)CO)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)
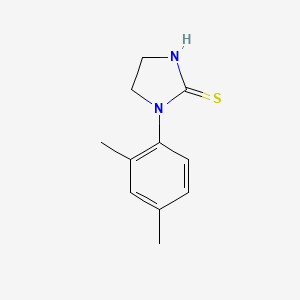
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
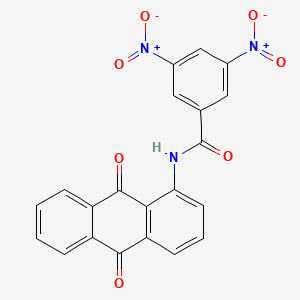
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
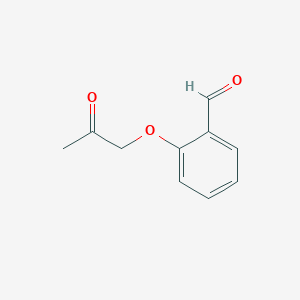
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
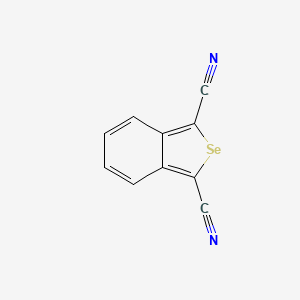
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
